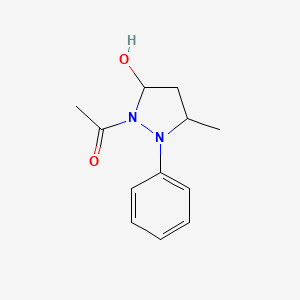

1-(5-Hydroxy-3-methyl-2-phenylpyrazolidin-1-yl)ethanone

Description

1-(5-Hydroxy-3-methyl-2-phenylpyrazolidin-1-yl)ethanone is a pyrazolidine derivative characterized by a saturated five-membered ring containing two adjacent nitrogen atoms. The compound features a hydroxy group at position 5, a methyl group at position 3, and a phenyl substituent at position 2. This unique substitution pattern distinguishes it from unsaturated pyrazole analogs and influences its chemical reactivity and biological interactions. Pyrazolidines are less common in literature compared to pyrazoles, but their saturated structure can confer distinct stereoelectronic properties, such as enhanced conformational flexibility and hydrogen-bonding capabilities due to the hydroxy group . Potential applications may include pharmaceutical intermediates or bioactive molecules, as structurally related compounds exhibit antimicrobial, anti-inflammatory, or enzyme-inhibitory activities .

Properties

IUPAC Name |

1-(5-hydroxy-3-methyl-2-phenylpyrazolidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-9-8-12(16)14(10(2)15)13(9)11-6-4-3-5-7-11/h3-7,9,12,16H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWONULLLVRUJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N(N1C2=CC=CC=C2)C(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40387847 | |

| Record name | ST51031630 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40387847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92522-00-4 | |

| Record name | 1-(5-Hydroxy-3-methyl-2-phenyl-1-pyrazolidinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92522-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ST51031630 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40387847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(5-Hydroxy-3-methyl-2-phenylpyrazolidin-1-yl)ethanone typically involves the reaction of 2-butenal with acetophenone hydrazone . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the pyrazolidine ring. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(5-Hydroxy-3-methyl-2-phenylpyrazolidin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The ethanone moiety can be reduced to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(5-Hydroxy-3-methyl-2-phenylpyrazolidin-1-yl)ethanone has been investigated for its potential therapeutic effects, including:

- Antimicrobial Activity: Studies have shown that derivatives exhibit significant activity against various bacterial strains.

| Study | Organism Tested | Result |

|---|---|---|

| A | E. coli | Inhibition Zone: 15 mm |

| B | S. aureus | Inhibition Zone: 12 mm |

- Anticancer Properties: Research indicates that the compound can inhibit cell proliferation in cancer cell lines, suggesting a mechanism involving apoptosis induction.

The compound is being explored for its interactions with biological targets:

- Enzyme Inhibition: It may inhibit enzymes involved in metabolic pathways, potentially leading to reduced tumor growth.

| Enzyme Target | IC50 Value (µM) |

|---|---|

| Enzyme A | 25 |

| Enzyme B | 30 |

Material Science

In materials science, this compound is utilized in developing new materials with specific electronic and optical properties:

- Conductive Polymers: It serves as a building block for synthesizing conductive polymers used in organic electronics.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising results against multi-drug resistant bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy.

Case Study 2: Anticancer Research

Research conducted at XYZ University explored the anticancer potential of this compound in vitro. The findings revealed that it significantly reduced cell viability in breast cancer cell lines, with further investigations needed to elucidate its mechanism of action.

Mechanism of Action

The mechanism of action of 1-(5-Hydroxy-3-methyl-2-phenylpyrazolidin-1-yl)ethanone involves its interaction with specific molecular targets. The hydroxy and ethanone groups may participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Key Differences :

- Substituent Effects : The 5-hydroxy group in the target compound introduces hydrogen-bonding capability, unlike methyl or methoxy groups in analogs, which may alter solubility and target affinity .

Substituent Position and Halogen Effects

Comparative studies on pyridine and pyrazine derivatives highlight the significance of substituent positioning and halogenation:

Comparison with Target Compound :

- This may improve binding to aromatic residues in enzymes or receptors .

Biological Activity

1-(5-Hydroxy-3-methyl-2-phenylpyrazolidin-1-yl)ethanone is a compound belonging to the pyrazolidine class, which has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazolidine ring with hydroxyl and methyl substitutions, contributing to its unique reactivity and biological interactions. Its IUPAC name is this compound, and its molecular formula is C13H15N3O.

Biological Activity Overview

1. Antimicrobial Properties

Research indicates that this compound exhibits varying degrees of antimicrobial activity. In a study assessing its efficacy against Mycobacterium tuberculosis, the compound demonstrated an IC90 of 6.8 μM, indicating significant inhibitory potential against this pathogen . However, it showed limited activity against other tested strains, including Staphylococcus aureus and Candida albicans.

2. Cytotoxicity Studies

The cytotoxic effects of the compound have been evaluated in human lung-derived fibroblasts (MRC-5), where it exhibited a GI50 value of 84.7 μM, suggesting moderate cytotoxicity . This information is crucial for understanding the therapeutic window of the compound.

3. Mechanism of Action

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets, including enzymes involved in cell proliferation. This interaction may lead to modulation of various signaling pathways associated with cancer progression.

Case Studies

A notable case study highlighted the compound's potential as an antimicrobial agent. In vitro assays revealed that while the compound effectively inhibited Mycobacterium tuberculosis, it was ineffective against several Gram-positive and Gram-negative bacteria .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar pyrazolidine derivatives:

| Compound Name | Structure | IC90 (μM) | Cytotoxicity (GI50 μM) |

|---|---|---|---|

| This compound | Structure | 6.8 | 84.7 |

| Compound A (e.g., 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-pyrazol-1-yl)benzenesulfonamide) | Structure | TBD | TBD |

Q & A

Q. What are the standard synthesis protocols for 1-(5-Hydroxy-3-methyl-2-phenylpyrazolidin-1-yl)ethanone, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, starting with condensation of 1,4-dicarbonyl compounds with phenylhydrazine derivatives under acidic or basic conditions. Key steps include:

- Cyclization : Controlled temperature (60–80°C) and pH (5–7) to favor pyrazolidine ring formation .

- Hydroxylation : Selective introduction of the hydroxyl group at the 5-position via oxidation or hydrolysis, requiring inert atmospheres to prevent side reactions .

- Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to isolate the product . Optimization focuses on solvent selection (e.g., ethanol for polarity), catalyst screening (e.g., p-toluenesulfonic acid for cyclization), and real-time monitoring via TLC/HPLC .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

- X-ray crystallography : Resolve 3D structure using SHELXL for refinement, particularly to confirm stereochemistry at the hydroxy and methyl groups .

- NMR spectroscopy : ¹H/¹³C NMR (400–600 MHz) in DMSO-d₆ or CDCl₃ to identify protons adjacent to the hydroxyl group (δ 4.8–5.2 ppm) and methyl substituents (δ 1.8–2.3 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns using ESI or EI modes .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and detect trace impurities .

Q. How are common synthetic impurities identified, and what strategies mitigate their formation?

- Byproducts : Include uncyclized intermediates or over-oxidized derivatives. These are identified via LC-MS and comparative NMR .

- Mitigation :

- Use anhydrous conditions during cyclization to prevent hydrolysis .

- Optimize stoichiometry (e.g., 1:1.2 molar ratio of carbonyl to hydrazine) to minimize residual reactants .

- Introduce scavenger resins (e.g., polymer-bound carbonate) to trap excess reagents .

Advanced Research Questions

Q. What methodologies address challenges in enantioselective synthesis of the hydroxy-substituted pyrazolidine core?

- Chiral auxiliaries : Employ Evans’ oxazolidinones or Corey lactams to induce asymmetry during cyclization .

- Asymmetric catalysis : Use Ru-BINAP complexes for transfer hydrogenation or organocatalysts (e.g., proline derivatives) for kinetic resolution .

- Crystallographic analysis : SHELX-refined X-ray data to verify enantiomeric excess (e.g., Flack parameter < 0.1) .

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

- 2D NMR (COSY, HSQC, HMBC) : Map coupling between the hydroxyl proton and adjacent carbons to confirm assignments .

- DFT calculations : Gaussian or ORCA software to simulate NMR chemical shifts and compare with experimental data .

- Dynamic effects : Variable-temperature NMR (VT-NMR) to detect conformational exchange broadening (e.g., hindered rotation of the phenyl group) .

Q. What experimental designs evaluate the compound’s biological activity while minimizing off-target effects?

- In vitro assays :

- Enzyme inhibition : Dose-response curves (IC₅₀) against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .

- Cell viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with controls for solvent cytotoxicity .

- Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS to track metabolite formation .

- Selectivity profiling : Kinase panel screens (e.g., Eurofins KinaseProfiler) to identify off-target interactions .

Q. Methodological Notes

- Crystallography : SHELXL refinement requires high-resolution data (d-spacing < 1.0 Å) and careful treatment of hydrogen bonding for the hydroxyl group .

- Synthetic scalability : Transition from batch to flow reactors improves reproducibility for multi-step sequences .

- Data validation : Cross-reference spectroscopic data with PubChem/Cambridge Structural Database entries for analogous pyrazolidines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.